molecular formula C9H13N3O4S B6147998 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid CAS No. 78093-06-8

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid

Cat. No. B6147998
CAS RN: 78093-06-8
M. Wt: 259.3
InChI Key:
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Description

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid (TBTA) is an organic compound that has a wide range of applications in the scientific research field. TBTA is a versatile compound due to its unique properties and structure, which make it a valuable tool in various laboratory experiments. TBTA is a relatively new compound, and its potential applications are only beginning to be explored.

Scientific Research Applications

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in the preparation of organic compounds, as a ligand in coordination chemistry, and as a chromogenic reagent. 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has also been used in the preparation of pharmaceuticals, such as anti-tumor drugs, and in the synthesis of various polymers.

Mechanism of Action

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid exhibits a unique mechanism of action. It acts as a chelating ligand, forming a complex with a metal ion. This complex then undergoes a series of reactions, resulting in the formation of a new compound. This new compound is then able to interact with other molecules, resulting in the desired reaction.
Biochemical and Physiological Effects
2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. In addition, 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has been shown to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly soluble in organic solvents. In addition, 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is relatively stable, and it is not prone to hydrolysis. However, there are some limitations to its use. 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is not very soluble in water, and it can be difficult to remove from reaction mixtures.

Future Directions

The potential applications of 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid are only beginning to be explored. In the future, 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid may be used in the synthesis of new drugs and polymers, as well as in the development of new catalysts and ligands. In addition, 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid may be used in the development of new materials, such as organic semiconductors, and in the study of new biochemical and physiological processes.

Synthesis Methods

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is synthesized through a multi-step reaction process. It begins with the reaction of an amine, such as 2-amino-1,2,4-thiadiazole, with a carbonyl compound, such as tert-butyl acetate. This reaction results in the formation of a tert-butoxycarbonylamino-1,2,4-thiadiazole intermediate. This intermediate is then reacted with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid, to produce 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid involves the reaction of tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate with chloroacetic acid followed by deprotection of the tert-butyl group using trifluoroacetic acid.", "Starting Materials": [ "tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate", "chloroacetic acid", "trifluoroacetic acid" ], "Reaction": [ "Step 1: tert-butyl 5-amino-1,2,4-thiadiazole-3-carboxylate is reacted with chloroacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid.", "Step 2: The tert-butyl protecting group is removed using trifluoroacetic acid to yield the final product, 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid." ] }

CAS RN

78093-06-8

Product Name

2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid

Molecular Formula

C9H13N3O4S

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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